ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate
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Overview
Description
Ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate is a complex organic compound that features an indole moiety, a piperazine ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the piperazine ring, and finally the esterification process.
Indole Derivative Synthesis: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be formed by reacting ethylenediamine with a dihaloalkane under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Ammonia or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
Scientific Research Applications
Ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The ester group can facilitate the compound’s transport across cell membranes.
Comparison with Similar Compounds
Ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate can be compared with other similar compounds such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also feature the indole moiety but differ in their functional groups and biological activities.
Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate, which contain the piperazine ring but have different substituents and applications.
Ester Derivatives: Compounds like ethyl acetate and methyl acetate, which are simpler esters with different chemical properties and uses.
This compound is unique due to its combination of the indole moiety, piperazine ring, and ester functional group, which confer distinct chemical and biological properties.
Biological Activity
Ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the current understanding of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula C12H11N3O4 and a molecular weight of approximately 253.23 g/mol. The compound features an indole derivative linked to a piperazine moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research indicates that derivatives of indole compounds exhibit significant activity against various bacterial strains. A related study demonstrated that certain indole derivatives showed IC50 values in the low micromolar range against Mycobacterium tuberculosis, suggesting that this compound may possess similar properties .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Indole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study focusing on piperazine derivatives indicated that modifications at specific positions could enhance cytotoxicity against cancer cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Indole Core : The presence of the indole structure is essential for biological activity; modifications can either enhance or diminish efficacy.
- Piperazine Ring : Variations in the piperazine moiety influence solubility and receptor binding affinity.
- Substituents : The nature and position of substituents on both the indole and piperazine rings significantly affect the compound's pharmacological profile.
Case Studies
Several studies have explored derivatives of this compound:
Study 1: Antitubercular Activity
A series of substituted piperazine derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. One derivative showed an IC90 value of 40.32 μM, indicating moderate activity .
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays on human embryonic kidney cells (HEK293) demonstrated that several derivatives were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .
Properties
Molecular Formula |
C17H19N3O5 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
ethyl 2-[1-[(2,3-dioxoindol-1-yl)methyl]-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C17H19N3O5/c1-2-25-14(21)9-13-16(23)18-7-8-19(13)10-20-12-6-4-3-5-11(12)15(22)17(20)24/h3-6,13H,2,7-10H2,1H3,(H,18,23) |
InChI Key |
YZKQANGSRUZMDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1CN2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
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